4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone
CAS No.: 898763-61-6
Cat. No.: VC2299620
Molecular Formula: C18H17ClFNOS
Molecular Weight: 349.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898763-61-6 |
---|---|
Molecular Formula | C18H17ClFNOS |
Molecular Weight | 349.9 g/mol |
IUPAC Name | (4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Standard InChI Key | GJQUGOCWRXMJKI-UHFFFAOYSA-N |
SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Canonical SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Introduction
Chemical Identity and Basic Information
4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone represents a substituted benzophenone derivative with a heterocyclic thiomorpholine component. This compound is primarily identified through several standardized chemical identifiers that allow for unambiguous recognition in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) under the number 898763-61-6, which serves as its unique identifier in chemical registries worldwide . The molecular formula C₁₈H₁₇ClFNOS indicates its atomic composition, containing eighteen carbon atoms, seventeen hydrogen atoms, and single atoms of chlorine, fluorine, nitrogen, oxygen, and sulfur .
The International Union of Pure and Applied Chemistry (IUPAC) provides the systematic name (4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone, which precisely describes the structural arrangement of atoms in the molecule . Additional identifiers include the MDL number MFCD03842270, which serves as a reference in certain chemical databases . These standardized identifiers collectively ensure that the compound can be unambiguously referenced across different scientific platforms and publications.
The compound is classified as a benzophenone derivative, which places it within the broader category of aromatic ketones. The benzophenone core consists of two phenyl rings connected by a carbonyl group, with specific substituents at defined positions that distinguish this particular compound from related benzophenone derivatives. The presence of the thiomorpholine heterocycle introduces a sulfur-containing ring system that contributes to the compound's unique chemical properties and potential biological interactions.
Nomenclature and Identification Parameters
The compound possesses several alternative names and identifiers that facilitate its recognition across various chemical databases and literature sources. Table 1 summarizes the key identification parameters for 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone.
Table 1: Identification Parameters of 4-Chloro-2-Fluoro-3'-Thiomorpholinomethyl Benzophenone
The InChI (International Chemical Identifier) string provides a standardized textual representation of the molecular structure: InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This string encodes the complete structural information of the molecule in a format that can be processed by chemical software applications. Similarly, the SMILES (Simplified Molecular Input Line Entry System) notation C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F provides another standardized representation of the molecular structure .
Structural Characteristics and Properties
The molecular structure of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone consists of a benzophenone scaffold with specific substitution patterns. The compound features two phenyl rings connected by a carbonyl group (C=O), forming the basic benzophenone structure. On one phenyl ring, there are chloro and fluoro substituents at the 4-position and 2-position, respectively. The other phenyl ring carries a thiomorpholinomethyl group at the 3-position (meta position), which consists of a thiomorpholine heterocycle connected to the phenyl ring via a methylene (CH₂) bridge .
The thiomorpholine moiety is a six-membered heterocyclic ring containing nitrogen and sulfur atoms, with the structure analogous to morpholine but with sulfur replacing one oxygen atom. This heterocyclic component significantly influences the compound's physical, chemical, and potential biological properties. The presence of the halogens (chlorine and fluorine) on one phenyl ring introduces electron-withdrawing effects that impact the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets.
Chemical Properties and Reactivity
The chemical reactivity of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone can be inferred from its structural components, although specific experimental data on its chemical behavior is limited. The benzophenone core structure contains a carbonyl group that can participate in various chemical reactions typical of ketones, including nucleophilic addition reactions, reduction, and condensation reactions. The aromatic rings may undergo electrophilic aromatic substitution reactions, although the presence of the halogen substituents (chlorine and fluorine) will influence the reactivity and regioselectivity of such reactions.
The thiomorpholine moiety introduces a tertiary amine functionality that can serve as a weak base, potentially participating in acid-base reactions and acting as a nucleophile in certain chemical transformations. The sulfur atom in the thiomorpholine ring may also participate in specific reactions, such as oxidation to sulfoxide or sulfone derivatives. The methylene bridge connecting the thiomorpholine to the phenyl ring represents a potential site for functionalization through reactions targeting benzylic positions.
The carbon-halogen bonds (C-Cl and C-F) in the molecule are relatively stable under normal conditions but may undergo substitution reactions under specific conditions, particularly nucleophilic aromatic substitution if activated by the carbonyl group. These structural features collectively contribute to a complex reactivity profile that could be exploited in synthetic chemistry and pharmaceutical research applications.
Related Compounds and Structural Analogs
The search results indicate the existence of several structural analogs of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone, which differ in the position of substituents or the nature of the functional groups. These analogs represent a broader family of substituted benzophenones with potential research applications.
Structural Variants
Notable structural variants identified in the search results include:
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4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone (CAS: 898763-31-0): This analog differs in the position of the fluoro substituent, which is at the 3-position rather than the 2-position on the chlorophenyl ring.
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4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone (CAS: 898782-85-9): This variant has the thiomorpholinomethyl group at the 4-position (para position) of the phenyl ring rather than the 3-position (meta position) .
These structural variations, while subtle, can significantly influence the physicochemical properties and potential biological activities of the compounds. The different substitution patterns may affect molecular geometry, electronic distribution, and intermolecular interactions, potentially leading to distinct behavior in chemical reactions and biological systems.
Comparative Properties
The available data allows for a limited comparison of certain properties among these structural analogs. Table 3 presents a comparative analysis of selected properties for the identified structural variants.
Table 3: Comparative Properties of Structural Analogs
Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | InChIKey |
---|---|---|---|---|
4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone | 898763-61-6 | 349.9 | 503.3±50.0 (Predicted) | GJQUGOCWRXMJKI-UHFFFAOYSA-N |
4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone | 898763-31-0 | 349.9 | Not available | BNLRCZGMUSMTKT-UHFFFAOYSA-N |
4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone | 898782-85-9 | 349.85 | 489.1 | Not available |
The similarities in molecular weights reflect the isomeric relationship between these compounds, while differences in other properties such as boiling points indicate the influence of substitution patterns on physicochemical behavior . These structural analogs collectively represent a family of compounds that may be explored for structure-activity relationships in various research contexts.
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